![molecular formula C4H9NO3 B1332319 2,2-Dimethoxyacetamide CAS No. 83071-00-5](/img/structure/B1332319.png)
2,2-Dimethoxyacetamide
Overview
Description
2,2-Dimethoxyacetamide is a chemical compound with the molecular formula C4H9NO3 . It is used in various chemical processes as a solvent and a reagent .
Molecular Structure Analysis
The molecular structure of 2,2-Dimethoxyacetamide consists of 4 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The average mass is 119.119 Da .Physical And Chemical Properties Analysis
2,2-Dimethoxyacetamide is a powder at room temperature . It has a molecular weight of 119.12 .Scientific Research Applications
Proteomics Research
2,2-Dimethoxyacetamide: is utilized in proteomics research as a specialty product. It aids in the study of proteins and their functions, particularly in understanding protein structure, interactions, and expression levels within cells .
Synthesis of Heterocyclic Compounds
This compound plays a role in the synthesis of heterocyclic compounds, which are crucial in medicinal chemistry. It serves as a starting material for creating complex molecules used in the development of pharmaceuticals .
Organic Synthesis
In organic synthesis, 2,2-Dimethoxyacetamide is involved in the preparation of various organic compounds. It is particularly useful in reactions requiring a protected amide group, which can later be deprotected to yield the desired amide structure .
Medicinal Chemistry
It contributes to the field of medicinal chemistry by being a precursor in the synthesis of chemotherapeutic agents. Its role in creating isoquinolines, which are valuable in chemotherapy, highlights its importance in drug development .
Biochemistry Applications
2,2-Dimethoxyacetamide: is significant in biochemistry for enzyme-related studies. It can be used to modify enzymes or as a reagent in enzymatic reactions, thus aiding in understanding biochemical pathways .
Industrial Applications
This compound finds industrial applications as an intermediate in chemical synthesis. It is used in the manufacturing of other chemicals, where it acts as a building block for more complex structures .
Safety and Hazards
properties
IUPAC Name |
2,2-dimethoxyacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c1-7-4(8-2)3(5)6/h4H,1-2H3,(H2,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXDRRCFVRXDPOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(=O)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50367852 | |
Record name | 2,2-dimethoxyacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50367852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethoxyacetamide | |
CAS RN |
83071-00-5 | |
Record name | 2,2-dimethoxyacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50367852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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